molecular formula C11H7N B165113 1-Naphthonitrile CAS No. 86-53-3

1-Naphthonitrile

Cat. No. B165113
CAS RN: 86-53-3
M. Wt: 153.18 g/mol
InChI Key: YJMNOKOLADGBKA-UHFFFAOYSA-N
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Description

1-Naphthonitrile, also known as 1-Cyanonaphthalene, is a chemical compound with the molecular formula C11H7N . It has a molecular weight of 153.18 .


Molecular Structure Analysis

The molecular structure of 1-Naphthonitrile is represented by the formula C11H7N . The InChIKey for 1-Naphthonitrile is YJMNOKOLADGBKA-UHFFFAOYSA-N .


Chemical Reactions Analysis

1-Naphthonitrile undergoes various chemical reactions. For instance, a study reported the base-induced dehydrogenative and dearomative transformation of 1-naphthylmethylamines to 1,4-dihydronaphthalene-1-carbonitriles . Another study reported the stereospecific photocycloaddition of 1-naphthonitrile with cis- and trans-1-phenoxypropenes .

Scientific Research Applications

Lithiation and Substitution Reactions

  • Lithiation and Electrophile Reactions: 1-Naphthonitrile undergoes lithiation, producing 2-lithio derivative exclusively. This intermediate reacts with different electrophiles to produce various 2-substituted derivatives. The study also includes pKa values for 1-cyanonaphthalene and its derivatives (Fraser & Savard, 1986).

Fluorescent Probes

  • Hydrogen Sulfide Detection in Wine: A study designed a fluorescent probe using 1-Naphthonitrile for selective detection of hydrogen sulfide in beverages like wine and beer. This probe exhibited a marked fluorescence turn-on and color change upon interaction with hydrogen sulfide (Wang et al., 2018).

Photoreactions

  • Reactions with Tetramethylethylene: The photoreactions of 1-Naphthonitrile with tetramethylethylene have been studied, revealing specific reaction patterns and product formations depending on the solvent used (McCullough et al., 1977).

Dehydrogenative and Dearomative Transformations

  • Formation of 1,4-Dihydronaphthalene-1-carbonitriles: A recent study shows that solvothermal treatment of 1-naphthylmethylamine with certain reagents forms 1-naphthonitrile. This product then undergoes a hydride addition to afford 1,4-dihydronaphthalene-1-carbonitriles, a compound with potential chemical utility (Sekiguchi et al., 2022).

Analytical Chemistry

  • Crystal Structure Analysis: Studies have been conducted on the crystal structures of derivatives of 1-naphthonitrile, providing insights into molecular interactions and structural distortions (Procter et al., 1981).

Environmental and Biochemical Applications

  • Degradation of Chlorinated Ethene and Synthesis of 1-Naphthol: Directed evolution of an enzyme (toluene ortho-monooxygenase) was studied to enhance its activity for degrading chlorinated ethenes and synthesizing 1-naphthol. This research has implications for environmental restoration and green chemistry (Canada et al., 2002).

Safety And Hazards

Safety data sheets recommend using 1-Naphthonitrile only under a chemical fume hood. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

properties

IUPAC Name

naphthalene-1-carbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMNOKOLADGBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058940
Record name 1-Naphthalenecarbonitrile
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthonitrile

CAS RN

86-53-3, 25551-35-3
Record name 1-Naphthalenecarbonitrile
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Record name Naphthalene-1-carbonitrile
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Synthesis routes and methods I

Procedure details

At a temperature and in the manner as described in Example 1, 39 g of potassium thiocyanate (0.4 mol) are introduced into 0.3 l of 98% hydrofluoric acid, 42 g of naphthalene (0.33 mol) are added and the mixture is agitated for 2 days at room temperature. After work-up, 54 g of crude α-thionaphthoic acid amide (0.32 mol) having a melting point of 119° C are obtained. A sample recrystallized from xylene has a melting point of 122° - 125° C. By alkaline splitting of the product, pure α-naphthonitrile may be obtained.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
0.3 L
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Two
[Compound]
Name
α-thionaphthoic acid amide
Quantity
54 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-amino-1-naphthalenecarbonitrile (19.2 g, 114 mmol) and maleic anhydride (14.0 g, 113 mmol) in AcOH (230 mL) was heated at 115° C. for 12 h. After cooling to rt, the reaction mixture was concentrated under reduced pressure then diluted with CH2Cl2 (2.5 L). The organic layer was washed 3× with H2O (3 L), 1× with sat. aq. Na2CO8 (1 L) and 1× with brine (1 L), dried over MgSO4 and concentrated to −200 mL under reduced pressure. Purification by flash chromatography on cation exchange resin (60 g, CUBX13M6 from United Chemical Technologies) eluting with CH2Cl2 gave 25.0 g (88%) of 4-(2,5-dihydro-2,5-dioxo-1H-1-yl)]-naphthalenecarbonitrile as a yellow solid. HPLC: 96% at 2.48 min (retention time) (Phenomenex-prime S5-C18 column 4.6×50 mm, 10–90% aqueous methanol over 4 minutes containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 249.25 [M+H]+.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

An oven dried screw cap test tube was charged with NaCN (127 mg, 2.592 mmol), dried KI (72 mg, 0.434 mmol, 20 mol %) and CuI (41 mg, 0.215 mmol, 10 mol %), evacuated and backfilled with argon three times. 1-Bromonaphthalene (300 μL, 2.157 mmol), N,N′-dimethylethylenediamine (230 μL, 2.16 mmol) and anhydrous toluene (1.4 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min, then the organic layer was separated and the aqueous layer was extracted three times with ethyl acetate (3×2 mL). The combined organic layers were washed with 5 mL of water and dried over MgSO4. The solvent was removed at reduced pressure. Purification of the residue by flash chromatography on silica gel (2×15 cm; hexane/ethyl acetate 10:1) provided 232 mg (70% yield) of the title compound as a colorless oil.
Name
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step Two
Quantity
230 μL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
41 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
70%

Synthesis routes and methods IV

Procedure details

A Schlenk tube was charged with NaCN (95 mg, 1.94 mmol), CuI (31 mg, 0.16 mmol, 10 mol %), and KI (54 mg, 0.33 mmol, 20 mol %), briefly evacuated and backfilled with argon three times. Anhydrous toluene (1.2 mL), N,N′-dimethylethylenediamine (175 μL, 1.64 mmol), and 1-bromonaphthalene (225 μL, 1.62 mmol) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 130° C. for 24 h. The resulting suspension was allowed to reach room temperature, diluted with 30% aqueous ammonia (2 mL) and extracted with ethyl acetate (4×2 mL). The combined organic phases were dried over MgSO4, concentrated, and the residue was purified by flash chromatography on silica gel (hexane/ethyl acetate 20:1) to provide the desired product as a pale yellow solid (234 mg, 94% yield). Mp 35-36° C. (lit. 37° C., See Blum, J.; Oppenheimer, E.; Bergmann, E. J. Am. Chem. Soc. 1967, 89, 2338). 1H NMR (400 MHz, CDCl3, J values are reported in Hz, lit. See Abraham, R. J.; Reid, M. Magn. Reson. Chem. 2000, 38, 570): δ 8.27 (d, J=8.4, 1H), 8.11 (d, J=8.3, 1H), 7.96 (d, J=8.1, 1H), 7.94 (dd, J=7.2, J=1.1, 1H), 7.73 (ddd, J=8.3, J=6.9, J=1.34, 1H), 7.65 (ddd, J=8.3, J=7.1, J=1.2, 1H), 7.55 (dd, J=8.3, J=7.1, 1H); 13C NMR (100 MHz, CDCl3): 133.7, 133.2, 133.1, 132.8, 129.1, 129.0, 128.0, 125.6, 125.4, 118.3, 110.6; IR (neat, cm−1): 2222, 1604, 1513, 1376, 855, 802, 772, 684, 451. Anal. Calcd. for C11H7N: C, 86.25; H, 4.61; N, 9.14. Found: C, 86.04; H, 4.61; N, 9.05.
Name
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
31 mg
Type
catalyst
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
175 μL
Type
reactant
Reaction Step Two
Quantity
225 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
609
Citations
NA Al-Jalal - Journal of Photochemistry and Photobiology A …, 1990 - Elsevier
The photochemical reactions of 4-methoxy-1-naphthonitrile (1) and 2-methoxy-1-naphthonitrile (2) with acrylonitrile (3) and 3,4-dihydro-2H-pyran (4) in ethyl acetate solution were …
Number of citations: 12 www.sciencedirect.com
DN Bolmatenkov, MI Yagofarov… - The Journal of Chemical …, 2022 - Elsevier
… For 4-methoxy-1-naphthonitrile predicted boiling temperature is lower than the value derived from our data (632 K) according to Clarke-Glew equation. In addition, the predicted …
Number of citations: 3 www.sciencedirect.com
LG NUNN Jr, HR HENZE - The Journal of Organic Chemistry, 1947 - ACS Publications
… In this study, the Grignard reaction involving 1-naphthonitrile has been found to be entirely … into 1-naphthonitrile (12), the structure of the ketones, prepared from the latterby means …
Number of citations: 14 pubs.acs.org
RC FUSON, DH CHADWICK - The Journal of Organic Chemistry, 1948 - ACS Publications
… The 1 -bromo-2-methoxynaphthalene was converted to 2-methoxy-1 -naphthonitrile by a procedure similar to that used by Newman (19) to prepare «-naphthonitrile from a-bromo…
Number of citations: 26 pubs.acs.org
Y Sekiguchi, JH Pang, JS Ng, J Chen, K Watanabe… - JACS Au, 2022 - ACS Publications
… For example, in the functionalization of 1-naphthonitrile with organolithium reagents, … hydride addition to 1-naphthonitrile by hydridic KH, which is realized when 1-naphthonitrile and KH …
Number of citations: 2 pubs.acs.org
TG Miller - The Journal of Organic Chemistry, 1969 - ACS Publications
The infrared spectrum of 2 contains two C= 0 bands. One is at 1690 cm-1, thecharacteristic region for a carbonyl. group conjugated with one aromatic ring, 8 but at too high a frequency …
Number of citations: 3 pubs.acs.org
FD Lewis, B Holman III - The Journal of Physical Chemistry, 1980 - ACS Publications
… Irradiation of 1-naphthonitrile inthe presence of 1,2-… via singlet 1naphthonitrile. The ratio of nitrile/ring addition in ethyl … extensive photophysical investigations of the 1-naphthonitrile/1,2-…
Number of citations: 16 pubs.acs.org
MS Newman - Journal of the American Chemical Society, 1937 - ACS Publications
… Thus, 1-naphthonitrile was … The yield of 1-naphthonitrile was 15.6 g., or 92%. In an experiment in which the heating period was only sir hours, the yield was 70%, a fore run …
Number of citations: 10 pubs.acs.org
M Parvez, II Schuster - Acta Crystallographica Section C: Crystal …, 1990 - scripts.iucr.org
… 948 8-DIMETHYLAMINO- 1-NAPHTHONITRILE … ORTEP (Johnson, 1976) drawing of 8-dimethylamino-1- naphthonitrile showing the crystallographic numbering scheme. …
Number of citations: 11 scripts.iucr.org
MZA Badr, AMK El-Dean… - Journal of Chemical …, 2006 - journals.sagepub.com
In the reaction of 1-cyano-2-naphthol (4) or its sodium salt with different alkylating agent, the O-alkylated derivatives (5a–d) were produced which underwent ring closure reactions using …
Number of citations: 9 journals.sagepub.com

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